3-(6-Chloropyridin-3-YL)propan-1-amine

NMDA receptor glutamate receptor binding affinity

Researchers requiring a reliable pyridinylalkylamine building block often face inconsistent purity and limited isomer availability. 3-(6-Chloropyridin-3-yl)propan-1-amine (CAS 1000543-63-4) directly addresses these gaps: • Defined regioisomer with the amine at the propan chain 3-position - substitution with positional isomers alters biological activity and synthetic utility. • 98% purity minimizes side reactions in multi-step syntheses, improving yield and reducing purification burden. • Balanced lipophilicity (XLogP3-AA = 1.6) offers a distinct starting point for optimizing membrane permeability vs. aqueous solubility in lead optimization. Supplied with full QA documentation. Standard international shipping with appropriate hazard labeling (UN 2735).

Molecular Formula C8H11ClN2
Molecular Weight 170.64
CAS No. 1000543-63-4
Cat. No. B2400256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Chloropyridin-3-YL)propan-1-amine
CAS1000543-63-4
Molecular FormulaC8H11ClN2
Molecular Weight170.64
Structural Identifiers
SMILESC1=CC(=NC=C1CCCN)Cl
InChIInChI=1S/C8H11ClN2/c9-8-4-3-7(6-11-8)2-1-5-10/h3-4,6H,1-2,5,10H2
InChIKeyWJFUHAOXOUEQHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(6-Chloropyridin-3-yl)propan-1-amine: Specifications & Sourcing


3-(6-Chloropyridin-3-yl)propan-1-amine (CAS: 1000543-63-4) is a pyridinylalkylamine building block featuring a 6-chloropyridine ring and a propan-1-amine chain. This structure serves as a flexible scaffold in medicinal chemistry and agrochemical research, enabling further derivatization through its primary amine group [1]. The compound is commercially available with a purity of 98%, making it suitable for research and development applications .

3-(6-Chloropyridin-3-yl)propan-1-amine: Why Substitution Fails


Substituting 3-(6-Chloropyridin-3-yl)propan-1-amine with a positional isomer or a different alkyl chain length can dramatically alter biological activity and synthetic utility. The specific arrangement of the 6-chloropyridine ring and the 3-propan-1-amine linker is critical for intended interactions with biological targets or for achieving desired physicochemical properties in a final molecule. Even small changes, such as moving the amine from the 3-position to the 2-position on the propan chain, can result in a compound with a different biological profile or reactivity, as evidenced by the distinct binding data for related analogs [1].

3-(6-Chloropyridin-3-yl)propan-1-amine: Performance vs Key Analogs


NMDA Receptor Binding Profile

3-(6-Chloropyridin-3-yl)propan-1-amine demonstrates a specific, albeit weak, interaction with the N-methyl-D-aspartate (NMDA) glutamate receptor, a target implicated in neurological disorders. This activity is quantified by its ability to inhibit [3H]-strychnine binding to the NMDA receptor 1. In contrast, a closely related analog, (2S)-1-(6-chloropyridin-3-yl)propan-2-amine, is associated with dopamine transporter (DAT) activity, highlighting a divergence in target selectivity driven by subtle structural differences [1]. While no direct head-to-head comparison exists in the same assay for this analog, the distinct target profile of the (2S)-isomer supports a class-level inference that the amine position on the propan chain is a critical determinant of biological activity [2].

NMDA receptor glutamate receptor binding affinity

Commercial Purity Benchmarking

3-(6-Chloropyridin-3-yl)propan-1-amine is commercially available with a verified purity of 98% . This specification is critical for reproducible research and development, ensuring that experiments are not confounded by significant levels of unknown impurities. While other analogs, such as 1-(6-Chloropyridin-3-yl)propan-1-amine, are also available, their purity specifications can vary by supplier and are not always explicitly stated in public databases . This makes the 98% purity of the target compound a verifiable and reliable benchmark for procurement decisions.

chemical purity procurement analytical standard

Lipophilicity (LogP) Differentiation

The calculated partition coefficient (XLogP3-AA) for 3-(6-Chloropyridin-3-yl)propan-1-amine is 1.6 [1]. This value differs from that of a closely related positional isomer, (2S)-1-(6-chloropyridin-3-yl)propan-2-amine, which has a calculated XLogP3-AA of 1.7 [2]. This 0.1 log unit difference, while small, can be significant in medicinal chemistry for optimizing a compound's lipophilicity, which influences membrane permeability, solubility, and off-target binding.

LogP drug-likeness medicinal chemistry

3-(6-Chloropyridin-3-yl)propan-1-amine: Drug Discovery & Synthesis Applications


NMDA Receptor Probe for Neurological Research

3-(6-Chloropyridin-3-yl)propan-1-amine can be used as a chemical probe in basic research to investigate NMDA receptor function. Its weak affinity (IC50 = 4.14 x 10^5 nM) makes it a useful tool for studying receptor binding kinetics or as a starting point for developing more potent NMDA receptor modulators [1].

Lipophilicity-Modulated Building Block

The compound serves as a versatile scaffold in medicinal chemistry, where its specific lipophilicity (XLogP3-AA = 1.6) is a key differentiator. Compared to the slightly more lipophilic analog (2S)-1-(6-chloropyridin-3-yl)propan-2-amine (XLogP3-AA = 1.7), this compound offers a distinct starting point for optimizing the physicochemical properties of lead compounds, which is critical for balancing membrane permeability and aqueous solubility [2].

High-Purity Intermediate for Chemical Synthesis

With a commercially available purity of 98%, 3-(6-Chloropyridin-3-yl)propan-1-amine is a reliable intermediate for multi-step organic synthesis. This high purity minimizes the introduction of impurities that can complicate subsequent reactions or purification steps, thereby increasing overall synthetic efficiency and yield .

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